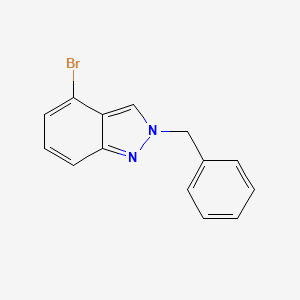

2-Benzyl-4-bromo-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4-bromoindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFFHEGZRNGUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C3C(=N2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile of 2-Benzyl-4-bromo-2H-indazole: A Guide to Solvent Selection and Experimental Determination

An In-depth Technical Guide for the Research Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Benzyl-4-bromo-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, provides a qualitative and predictive solubility profile based on structural analysis and related chemical literature, and offers a detailed, field-proven protocol for the experimental determination of thermodynamic solubility. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding of this compound's behavior in various organic solvent systems to support synthesis, purification, and preclinical development.

Introduction: The Significance of Solubility

2-Benzyl-4-bromo-2H-indazole belongs to the indazole class of bicyclic heteroaromatic compounds, a scaffold frequently utilized in the design of pharmacologically active agents.[1][2] The physicochemical properties of such molecules are paramount, and among these, solubility is a critical determinant of a compound's utility and ultimate success. Poor solubility can severely hamper biological screening, lead to unreliable assay results, and create significant challenges in formulation and bioavailability.[3]

Therefore, a thorough understanding of the solubility of 2-Benzyl-4-bromo-2H-indazole in relevant organic solvents is essential for:

-

Synthetic Chemistry: Selecting appropriate solvents for reaction media to ensure homogeneity and optimal reaction kinetics.

-

Purification: Designing effective crystallization, extraction, and chromatographic procedures.[4]

-

Preclinical Development: Preparing stock solutions for in vitro and in vivo assays and developing suitable formulations for preclinical studies.

This guide provides the necessary theoretical framework and practical methodologies to empower the researcher in navigating these challenges.

Physicochemical Properties & Predicted Solubility Behavior

To understand the solubility of 2-Benzyl-4-bromo-2H-indazole, we must first examine its molecular structure and inherent properties.

Molecular Structure:

The structure features a large, predominantly non-polar surface area composed of two aromatic rings (the brominated benzene and the benzyl group). The indazole core itself contains polar nitrogen atoms capable of acting as hydrogen bond acceptors. The general principle of "like dissolves like" dictates that a molecule's solubility is highest in solvents of similar polarity.[4]

A related compound, (R)-4-bromo-2-(2-fluoro-2-phenylethyl)-2H-indazole, has a computed XLogP3 value of 4.1.[7] XLogP is a measure of lipophilicity; a value this high strongly suggests that 2-Benzyl-4-bromo-2H-indazole is lipophilic ("fat-loving") and will exhibit poor solubility in water but favorable solubility in many organic solvents.

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Supporting Evidence |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are commonly used for reactions involving indazole alkylation, indicating they can effectively solvate the molecule.[2][8] |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These are excellent solvents for moderately polar to non-polar organic compounds and are effective at dissolving aromatic systems. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Moderate to High | THF is often used in reactions with indazoles.[2] Solubility in diethyl ether may be slightly lower due to its reduced polarity. |

| Esters | Ethyl Acetate (EtOAc) | Moderate to High | Ethyl acetate is a common solvent for extraction and chromatography of indazole derivatives, implying good solubility.[9] |

| Ketones | Acetone | Moderate | Its polarity is suitable for dissolving many organic solids of this type. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Low to Moderate | The hydrogen-bonding network of alcohols may not be ideal for solvating this large, lipophilic molecule, but some solubility is expected. Recrystallization from hot ethanol is a common technique for similar compounds, implying low solubility at room temperature but higher solubility when heated. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low (Hexanes) to Moderate (Toluene) | The molecule is expected to be poorly soluble in non-polar aliphatic solvents like hexanes. Its solubility in toluene will be higher due to π-π stacking interactions between the aromatic rings of the solvent and solute. Toluene has been used as a reaction solvent for related syntheses.[9] |

| Polar Protic | Water | Very Low / Insoluble | The high lipophilicity (predicted LogP > 4) and lack of significant hydrogen bond donating groups suggest negligible aqueous solubility.[7] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the equilibrium (or thermodynamic) solubility of a compound is the shake-flask method.[10][11] This method establishes the saturation point of a compound in a given solvent at a specific temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.

Rationale Behind the Shake-Flask Method

The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient duration to reach equilibrium.[10] The suspension is then filtered to remove undissolved solid, and the concentration of the resulting clear filtrate is measured, which represents the solubility limit. Taking samples at multiple time points (e.g., 24 and 48 hours) is critical to ensure that a true equilibrium has been reached, indicated by a plateau in the measured concentration.[10][12]

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Materials:

-

2-Benzyl-4-bromo-2H-indazole (solid)

-

HPLC-grade organic solvents of interest

-

2-4 mL glass vials with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker with temperature control

-

Syringes (1 mL)

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

HPLC system with UV detector

-

Volumetric flasks for standard preparation

Procedure:

-

Preparation of Vials: Add an excess amount of solid 2-Benzyl-4-bromo-2H-indazole to a glass vial. "Excess" is critical; a good starting point is ~5-10 mg of solid. The goal is to ensure undissolved solid remains visible throughout the experiment.[10]

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate speed (e.g., 150 rpm). The agitation must be sufficient to keep the solid suspended but not so vigorous as to cause splashing.[11]

-

Incubation: Allow the vials to shake for at least 24 hours. For robust thermodynamic solubility, a 48-hour or even 72-hour incubation is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.[12][13]

-

Sampling: After the incubation period (e.g., at 24h and 48h), remove the vial and let it stand for 30 minutes to allow the excess solid to settle.

-

Filtration (Critical Step): Carefully draw up an aliquot of the clear supernatant using a syringe. Attach a chemical-resistant syringe filter (e.g., PTFE) and discard the first ~100 µL to saturate the filter membrane. Filter the remaining liquid into a clean HPLC vial. This step is crucial to remove any microscopic particulates that would artificially inflate the concentration measurement.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC-UV. The concentration is determined by comparing the peak area to a pre-established calibration curve prepared from known concentrations of 2-Benzyl-4-bromo-2H-indazole.

-

Validation of Equilibrium: Compare the calculated concentrations from the 24-hour and 48-hour time points. If the values are within a narrow margin (e.g., ±5%), equilibrium can be considered achieved, and the value represents the thermodynamic solubility.[10] If the concentration at 48 hours is significantly higher, the incubation time must be extended.

Conclusion and Practical Implications

Understanding the solubility of 2-Benzyl-4-bromo-2H-indazole is not an academic exercise but a practical necessity. This guide establishes that while quantitative data is not publicly cataloged, a strong predictive framework can be built from its lipophilic structure. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately to highly soluble in chlorinated solvents and esters like DCM and ethyl acetate, and poorly soluble in hydrocarbons and water.

For definitive data, the provided shake-flask protocol offers a robust and reliable path to determining the thermodynamic solubility in any solvent of interest. By investing the effort to generate this data, researchers can prevent downstream failures, accelerate discovery timelines, and ensure the integrity of their scientific results.

References

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 24, 2026.

- Taylor, L. S., & Flanagan, D. R. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved January 24, 2026.

- de Campos, V. E. M., et al. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Retrieved January 24, 2026.

- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved January 24, 2026.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved January 24, 2026.

-

Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- University of Toronto. (2023). Solubility of Organic Compounds. Retrieved January 24, 2026.

- Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 24, 2026.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 24, 2026.

- Sivasınka. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 24, 2026.

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved January 24, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.).

- Organic Syntheses. (n.d.). Indazole. Retrieved January 24, 2026.

-

Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved January 24, 2026, from [Link]

- Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved January 24, 2026.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 24, 2026.

- BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 24, 2026.

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved January 24, 2026.

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. Retrieved January 24, 2026.

-

National Center for Biotechnology Information. (2026). (R)-4-bromo-2-(2-fluoro-2-phenylethyl)-2H-indazole. PubChem. Retrieved January 24, 2026, from [Link]

- A2B Chem. (n.d.). 2-benzyl-4-bromo-2H-indazole. Retrieved January 24, 2026.

Sources

- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. evotec.com [evotec.com]

- 4. chem.ws [chem.ws]

- 5. 952734-38-2|2-Benzyl-4-bromo-2H-indazole|BLD Pharm [bldpharm.com]

- 6. labsolu.ca [labsolu.ca]

- 7. (R)-4-bromo-2-(2-fluoro-2-phenylethyl)-2H-indazole | C15H12BrFN2 | CID 171533826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2H-Indazole synthesis [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. scielo.br [scielo.br]

- 12. enamine.net [enamine.net]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

A-Technical-Guide-to-the-Stability-and-Storage-of-2-Benzyl-4-bromo-2H-indazole

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 2-Benzyl-4-bromo-2H-indazole, a key heterocyclic compound in contemporary drug discovery and development. Synthesizing insights from foundational chemical principles and established stability testing protocols, this document offers researchers, scientists, and drug development professionals a framework for maintaining the integrity, purity, and potency of this critical research material. We will explore the inherent molecular stability, delineate potential degradation pathways, and provide actionable, field-tested protocols for storage and handling. Furthermore, this guide outlines methodologies for establishing a self-validating stability program through long-term and forced degradation studies, ensuring compliance with rigorous scientific standards.

Compound Profile and Inherent Molecular Stability

2-Benzyl-4-bromo-2H-indazole is a substituted indazole derivative. The indazole core is a robust bicyclic aromatic heterocycle, which generally confers significant thermal and chemical stability.[1] The 2H-indazole tautomer, while typically less thermodynamically stable than the 1H-indazole form, is kinetically stable once synthesized and isolated.[1][2]

The stability of this specific molecule is influenced by its key substituents:

-

N-Benzyl Group: The benzyl group at the N2 position is generally stable. However, it can be susceptible to cleavage under specific, harsh conditions such as strong base in the presence of oxygen or certain catalytic hydrogenation methods.[3][4] For typical laboratory and storage conditions, this bond is considered robust.

-

C4-Bromo Group: The carbon-bromine bond on the aromatic ring is a potential site of instability, particularly concerning photosensitivity. Aromatic halides can undergo photochemical degradation, often initiated by UV or visible light, leading to dehalogenation or other radical-mediated reactions.[5]

Caption: Chemical structure of 2-Benzyl-4-bromo-2H-indazole.

Potential Degradation Pathways

Understanding potential degradation pathways is critical for developing effective storage strategies and stability-indicating analytical methods.[6] Stress testing, also known as forced degradation, helps to identify these pathways.[6][7][8][9] For 2-Benzyl-4-bromo-2H-indazole, the primary risks are photodegradation and, to a lesser extent, oxidation and extreme pH conditions.

-

Photodegradation: This is the most significant anticipated degradation pathway. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-Br bond, generating radical intermediates. These reactive species can then participate in a variety of secondary reactions, leading to impurities such as debrominated species (2-Benzyl-2H-indazole) or other cross-linked products.

-

Oxidative Degradation: While the indazole ring is relatively stable, strong oxidizing agents (e.g., peroxides) could potentially lead to the formation of N-oxides or other oxygenated derivatives.[4] The benzylic position could also be a site for oxidation under aggressive conditions.

-

Hydrolytic Degradation: The molecule is expected to be largely stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation may occur. Research on related N-benzyl indazoles suggests that debenzylation can occur under boiling alkaline conditions in the presence of oxygen.[3]

Caption: Potential degradation pathways for 2-Benzyl-4-bromo-2H-indazole.

Recommended Storage and Handling Protocols

To mitigate the risks identified above and ensure long-term stability, the following storage and handling conditions are mandated. These conditions are designed to protect the material from environmental factors that accelerate degradation.[10][11]

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C ± 5°C | Low temperatures significantly slow the rate of all potential chemical degradation reactions, preserving the compound's integrity.[12] |

| Light | Protect from light; store in amber vials. | Prevents photodegradation, the most probable degradation pathway due to the bromo-substituent. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes the risk of oxidative degradation by displacing atmospheric oxygen. |

| Humidity | Store in a desiccated environment. | Prevents potential hydrolysis, especially if acidic or basic impurities are present on container surfaces. |

| Container | Tightly sealed, chemically inert glass vials (e.g., borosilicate amber glass). | Ensures no leaching from the container and provides a barrier against moisture and air. |

Handling in Solution: For experimental use, stock solutions should be prepared fresh. If storage of solutions is necessary, they should be stored at -20°C or -80°C in tightly sealed containers, protected from light. The stability in various solvents should be experimentally determined, as solvent can influence degradation rates. Freeze-thaw cycles should be minimized.[13]

Experimental Verification of Stability

Trust in a research chemical's integrity is built upon verifiable data. A robust stability testing program is essential.[14] The following protocols, based on International Council for Harmonisation (ICH) guidelines, provide a framework for assessing the stability of 2-Benzyl-4-bromo-2H-indazole.[6]

Protocol: Forced Degradation Study

This study identifies degradation products and validates the "stability-indicating" power of the analytical method.[6][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

-

Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl; incubate at 60°C for 24-48 hours.

-

Base Hydrolysis: Add 0.1 M NaOH; incubate at 60°C for 24-48 hours.

-

Oxidation: Add 3% H₂O₂; store at room temperature, protected from light, for 24-48 hours.

-

Thermal Stress: Expose solid powder to 80°C for 7 days.

-

Photostability: Expose solid powder and solution to a calibrated light source (per ICH Q1B guidelines).

-

-

Analysis: At appropriate time points, neutralize acidic/basic samples. Analyze all samples by a stability-indicating HPLC-UV/MS method.[15][16]

-

Evaluation: Compare chromatograms of stressed samples to an unstressed control. Identify and, if necessary, characterize major degradation products. The analytical method must be able to separate the parent peak from all degradation product peaks.

Protocol: Long-Term Stability Study

This study evaluates stability under recommended storage conditions to establish a re-test period or shelf life.[6]

-

Sample Preparation: Aliquot sufficient quantities of a single, well-characterized batch of the solid compound into amber glass vials. Backfill with argon, seal tightly, and label.

-

Storage: Place samples in a calibrated freezer at the recommended long-term condition (-20°C ± 5°C). Place another set of samples at an accelerated condition (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% ± 5% RH) to predict the impact of short-term excursions.[6]

-

Testing Schedule:

-

Long-Term (-20°C): Test at T=0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: Test at T=0, 1, 3, and 6 months.

-

-

Analysis: At each time point, test for appearance, purity (by HPLC), and identity.

-

Acceptance Criteria: Purity should not decrease by more than a pre-defined amount (e.g., 2%) from the initial value. No significant changes in appearance should be observed.

Caption: Workflow for a comprehensive stability assessment program.

Conclusion

The chemical integrity of 2-Benzyl-4-bromo-2H-indazole is best preserved by strict adherence to controlled storage conditions. The primary degradation risk is photodegradation, necessitating rigorous protection from light. Storage at -20°C under an inert, dry atmosphere is the recommended best practice to ensure long-term stability. The implementation of systematic stability studies, including both forced degradation and long-term assessments, is a critical, self-validating measure that underpins the reliability of all subsequent research and development activities.

References

-

International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

-

Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. Organic Letters, 13, 3542-3545. Retrieved from [Link]

-

Velev, T. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Bennett, S. (2025). Heterocycles Halogenated, Hassles Removed. Synthesis Spotlight. Retrieved from [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

Bugatti, K. (2020). Stability of N-Benzyl substituted indazoles?. ResearchGate. Retrieved from [Link]

-

Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43, 399–402. Retrieved from [Link]

-

Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

-

International Council for Harmonisation. (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

-

Jakab, E., et al. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis. Retrieved from [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

-

Bonfichi, R. (n.d.). How to extend the shelf life of an API? Look at its Stability Data from a Multivariate standpoint!. Retrieved from [Link]

-

Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

-

Global Bioanalysis Consortium. (2014). Stability: Recommendation for Best Practices and Harmonization. The AAPS Journal. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

GMP Trends. (n.d.). Proper Storage Conditions for Your APIs. Retrieved from [Link]

-

Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Retrieved from [Link]

-

Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24958198, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. Retrieved from [Link]

-

Kappe, C. O. (2000). Recent Progress in the Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Molecules, 5(1), 81-100. Retrieved from [Link]

-

Hossain, M. L. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5011. Retrieved from [Link]

-

León, F., et al. (2022). Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2)–S cross-coupling. Chemical Science, 13(47), 14065-14073. Retrieved from [Link]

-

Laronze, J. Y., et al. (2015). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1438. Retrieved from [Link]

-

Resch, L., et al. (2016). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Heterocycles Halogenated, Hassles Removed [synthesisspotlight.com]

- 6. database.ich.org [database.ich.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. ajrconline.org [ajrconline.org]

- 9. researchgate.net [researchgate.net]

- 10. gmptrends.com [gmptrends.com]

- 11. suanfarma.com [suanfarma.com]

- 12. susupport.com [susupport.com]

- 13. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 14. riccardobonfichi.it [riccardobonfichi.it]

- 15. sepscience.com [sepscience.com]

- 16. chromatographyonline.com [chromatographyonline.com]

The Strategic Significance of 4-Bromo Substitution on the Indazole Ring: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds, particularly in oncology.[1] Strategic functionalization of this bicyclic heteroaromatic system is paramount for modulating its physicochemical properties and optimizing interactions with biological targets. This technical guide delves into the specific significance of introducing a bromine atom at the 4-position of the indazole ring. We will explore how this single modification profoundly impacts lipophilicity, electronic character, and synthetic versatility, ultimately providing a powerful tool for researchers in the design and development of novel therapeutics. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and authoritative references to support and inspire future discovery efforts.

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

The indazole, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a prominent structural motif in numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid structure provides a well-defined vector for substituent placement, while the two nitrogen atoms offer opportunities for hydrogen bonding, acting as both donors and acceptors. This versatility has established the indazole core as a highly successful scaffold in the development of potent and selective inhibitors, most notably for protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][3]

Marketed drugs such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-tyrosine kinase inhibitor) prominently feature the indazole scaffold, underscoring its clinical and commercial significance.[1] The success of these agents hinges on the precise decoration of the indazole ring with various functional groups that fine-tune their pharmacological profiles. Among the myriad of possible substitutions, halogenation, and specifically bromination at the C4-position, stands out as a particularly strategic and multifaceted modification.

The Impact of 4-Bromo Substitution on Physicochemical Properties

The introduction of a bromine atom at the 4-position of the indazole ring is not a trivial alteration. It imparts significant and predictable changes to the molecule's fundamental properties, which are critical for its journey from a laboratory curiosity to a viable drug candidate.

Modulating Lipophilicity and Bioavailability

A primary effect of the 4-bromo substituent is the enhancement of lipophilicity.[4] The bromine atom increases the molecule's nonpolar surface area, which generally leads to a higher partition coefficient (logP). This property is a critical determinant of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). While increased lipophilicity can improve membrane permeability and cell penetration, an excessive increase can lead to poor aqueous solubility and non-specific binding. The 4-bromo group often provides a balanced enhancement, improving bioavailability without the significant liabilities of larger, more lipophilic groups.[4]

Table 1: Physicochemical Properties of 4-Bromo-1H-Indazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅BrN₂ | [5] |

| Molecular Weight | 197.03 g/mol | [6] |

| Melting Point | 165-167 °C | [6] |

| Boiling Point | 333.8 ± 15.0 °C (Predicted) | [6] |

| XLogP3 | 2.2 | [6] |

| Appearance | Off-white Solid |[6] |

Electronic Influence and Target Engagement

The bromine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect can lower the pKa of the indazole ring, influencing its ionization state at physiological pH. More subtly, the electron-withdrawing nature of bromine can modulate the strength of hydrogen bonds formed by the pyrazole nitrogens.

Furthermore, the bromine atom can participate in halogen bonding , a non-covalent interaction where the electropositive region on the pole of the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or an aspartate/glutamate side chain in a protein. This specific interaction can provide an additional anchor point within a binding pocket, significantly enhancing binding affinity and selectivity for the target protein.

The 4-Bromo Group as a Versatile Synthetic Handle

Beyond its direct impact on molecular properties, the 4-bromo substituent is a cornerstone of synthetic strategy. It serves as an exceptionally versatile functional handle for introducing further molecular complexity through a variety of metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups at a key position.

The ability to use the 4-bromo-indazole as a common intermediate streamlines the synthesis of large compound libraries, accelerating the drug discovery process. Reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings are routinely and efficiently performed on this scaffold.

Caption: Synthetic utility of 4-bromo-indazole in cross-coupling reactions.

Case Studies: 4-Bromo-Indazole in Drug Discovery Programs

The strategic utility of the 4-bromo-indazole scaffold is best illustrated through its application in active drug discovery projects targeting diverse diseases.

Case Study: Antibacterial Agents Targeting FtsZ

Filamentous temperature-sensitive protein Z (FtsZ) is an essential bacterial cell division protein and a promising target for novel antibiotics. A study focused on designing FtsZ inhibitors utilized the 4-bromo-1H-indazole scaffold as a core element.[7] The research demonstrated that derivatives of this scaffold exhibited potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes.[7]

In this series, compound 9 emerged as a particularly potent agent against penicillin-susceptible S. pyogenes, with activity superior to the reference compounds 3-methoxybenzamide (3-MBA), curcumin, and even the clinical antibiotic ciprofloxacin.[7]

Table 2: Antibacterial Activity of a Lead 4-Bromo-Indazole Derivative

| Compound | Target Organism | MIC (µg/mL) | Fold Improvement vs. 3-MBA |

|---|---|---|---|

| 9 | S. pyogenes PS | 4 | 32x |

| 12 | S. aureus PR | N/A | 256x |

| 18 | S. aureus PR | N/A | 256x |

| 18 | S. aureus ATCC29213 | N/A | 64x |

Data synthesized from Wang Y, et al. (2015).[7]

Case Study: Protein Kinase Inhibitors

The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[8] The 4-position points out towards the solvent-exposed region of the ATP-binding site, making it an ideal vector for introducing substituents that can enhance potency and selectivity. The 4-bromo group serves as the initial anchor point for building out these specificity-determining moieties. For instance, in the development of inhibitors for Polo-like kinase 4 (PLK4), a regulator of centriole duplication, the indazole scaffold has been a key focus.[9] While specific 4-bromo examples are part of broader SAR studies, the principle of using a halogen at this position to enable further synthetic exploration is a common strategy.[2]

Caption: Hypothetical binding of a 4-bromo-indazole inhibitor in a kinase active site.

Experimental Protocols

To ensure the practical application of the concepts discussed, this section provides validated, step-by-step methodologies.

Protocol: Synthesis of 4-Bromo-5-methyl-1H-indazole

This protocol is adapted from a patented method and offers a high-yield route to a substituted 4-bromo-indazole.[10]

Materials:

-

Compound (II) (precursor, specific to patent)

-

Lithium diisopropylamide (LDA)

-

Dimethylformamide (DMF)

-

Methoxylamine hydrochloride

-

Potassium carbonate

-

Hydrazine hydrate

-

Appropriate anhydrous solvents (e.g., THF)

Procedure:

-

Step 1: Formylation. Dissolve the starting compound (II) in an anhydrous solvent like THF and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Slowly add a solution of LDA. After stirring, add DMF to the reaction mixture to introduce the formyl group, yielding compound (III).

-

Step 2: Oxime Formation. React compound (III) with methoxylamine hydrochloride and potassium carbonate in a suitable solvent. This converts the aldehyde to an oxime ether, yielding compound (IV).

-

Step 3: Indazole Ring Closure. Treat compound (IV) with hydrazine hydrate. The hydrazine will participate in a cyclization reaction, closing the pyrazole ring to form the final product, 4-bromo-5-methyl-1H-indazole (I).

-

Purification: The crude product should be purified using standard techniques, such as column chromatography on silica gel or recrystallization, to yield the pure compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Suzuki Cross-Coupling of a 4-Bromo-Indazole

This is a general protocol for diversifying the 4-position.

Materials:

-

4-Bromo-1H-indazole (or a protected version) (1.0 eq)

-

Arylboronic acid or pinacol ester (1.2 eq)

-

Pd(PPh₃)₄ or other suitable palladium catalyst (0.05 eq)

-

2M aqueous sodium carbonate or other base (3.0 eq)

-

Solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

-

Reaction Setup: To a reaction vessel, add the 4-bromo-indazole, the arylboronic acid, and the palladium catalyst.

-

Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes.

-

Solvent and Base Addition: Add the degassed solvent mixture followed by the aqueous base solution.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Conclusion and Future Perspectives

The 4-bromo substitution on the indazole ring is a powerful and multifaceted strategy in drug discovery. It provides a reliable method for modulating key physicochemical properties like lipophilicity and offers a crucial synthetic handle for rapid lead optimization and SAR exploration. The ability of the bromine atom to engage in halogen bonding further enhances its utility in achieving high-affinity and selective target engagement.

As drug discovery continues to tackle increasingly complex biological targets, the intelligent and strategic use of functional groups like the 4-bromo substituent will remain essential. Future work will likely involve a deeper exploration of its use in novel therapeutic areas beyond oncology and infectious diseases, as well as its incorporation into more complex molecular architectures, such as macrocycles and covalent inhibitors. The 4-bromo-indazole is not merely an intermediate; it is a strategic building block for the medicines of tomorrow.

References

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Larik, F. A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7194. [Link]

-

Giraud, F., et al. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2021(3), 100-142. [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 945-951. [Link]

-

Ratner, D., et al. (2026). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. [Link]

-

Kim, J. Y., et al. (2017). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1278-1287. [Link]

-

Singh, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26343-26368. [Link]

-

Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 698-713. [Link]

-

Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 266-274. [Link]

-

Chen, L., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic Chemistry, 166, 108342. [Link]

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

PubChem. 4-bromo-1H-indazole. National Center for Biotechnology Information. [Link]

-

Ferguson, F. M., & Gray, N. S. (2018). Recent advances in targeting protein kinases and pseudokinases in cancer biology. Current Opinion in Genetics & Development, 48, 89-97. [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances in targeting protein kinases and pseudokinases in cancer biology [frontiersin.org]

- 4. CAS 186407-74-9: 4-Bromo (1H)Indazole | CymitQuimica [cymitquimica.com]

- 5. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Regioselective N-alkylation of 4-bromo-2H-indazole with Benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated Indazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The regiochemical placement of substituents on the indazole nitrogen atoms (N1 and N2) is a critical determinant of a molecule's pharmacological profile and intellectual property standing. Consequently, the development of robust and regioselective N-alkylation protocols is of paramount importance in drug discovery and development. This guide provides a detailed examination of the N-alkylation of 4-bromo-2H-indazole with benzyl bromide, a common transformation that highlights the challenges and strategic solutions associated with controlling regioselectivity in indazole chemistry.

Mechanistic Insights: The N1 vs. N2 Conundrum

The N-alkylation of an indazole proceeds via a nucleophilic substitution reaction where a nitrogen atom of the indazole ring attacks the electrophilic carbon of benzyl bromide. However, the indazole ring possesses two potentially nucleophilic nitrogen atoms, leading to the formation of two possible regioisomers: the N1- and N2-benzylated products. The ratio of these products is governed by a delicate interplay of electronic and steric factors of the indazole substrate, as well as the reaction conditions employed.[2][3]

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][2] This intrinsic stability often leads to the N1-alkylated product being the thermodynamically favored isomer. Conversely, the N2-position can sometimes be more kinetically favored.[4] The choice of base and solvent plays a crucial role in modulating the regiochemical outcome. Strong, non-coordinating bases in polar aprotic solvents often favor the formation of the N1-isomer, while different conditions can be tuned to favor the N2-isomer.[2][3] For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles.[2][5][6]

Reaction Pathway: N-Alkylation of 4-bromo-2H-indazole

Caption: General reaction scheme for the N-benzylation of 4-bromo-2H-indazole.

Experimental Protocols

This section details two distinct protocols for the N-alkylation of 4-bromo-2H-indazole with benzyl bromide. Protocol 1 is optimized for achieving high selectivity for the N1-isomer, a common target in many drug discovery programs. Protocol 2 provides an alternative set of conditions that may favor the N2-isomer or be useful when specific reagents are unavailable.

Protocol 1: Selective Synthesis of 1-benzyl-4-bromo-1H-indazole (N1-Isomer)

This protocol employs sodium hydride in tetrahydrofuran, a combination known to favor N1-alkylation for a range of indazole derivatives.[2][5][6] The strong, non-nucleophilic base deprotonates the indazole, and the THF solvent system facilitates the desired regioselectivity.

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-bromo-2H-indazole | 197.02 | 1.0 g | 5.08 | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.24 g | 6.09 | 1.2 |

| Benzyl Bromide | 171.04 | 0.78 mL (1.04 g) | 6.09 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - | - |

| Saturated Ammonium Chloride (aq.) | - | 20 mL | - | - |

| Deionized Water | - | 20 mL | - | - |

| Brine (Saturated NaCl aq.) | - | 20 mL | - | - |

| Ethyl Acetate | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-2H-indazole (1.0 g, 5.08 mmol).

-

Solvent Addition: Add anhydrous THF (25 mL) and stir the mixture until the indazole is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion, 0.24 g, 6.09 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the indazole may result in a slight color change or slurry formation.

-

Alkylation: Slowly add benzyl bromide (0.78 mL, 6.09 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and add deionized water (20 mL). Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers and any unreacted starting materials.

Characterization: The identity and regiochemistry of the purified products should be confirmed by NMR spectroscopy (¹H, ¹³C, and HMBC).[2]

Protocol 2: Alternative Conditions using Potassium Carbonate in DMF

This protocol utilizes a milder base, potassium carbonate, in a polar aprotic solvent, dimethylformamide (DMF). These conditions are also widely used for N-alkylation and may provide a different N1/N2 ratio depending on the substrate.[5]

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-bromo-2H-indazole | 197.02 | 1.0 g | 5.08 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.05 g | 7.62 | 1.5 |

| Benzyl Bromide | 171.04 | 0.78 mL (1.04 g) | 6.09 | 1.2 |

| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - | - |

| Deionized Water | - | 50 mL | - | - |

| Ethyl Acetate | - | 60 mL | - | - |

| Brine (Saturated NaCl aq.) | - | 30 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-bromo-2H-indazole (1.0 g, 5.08 mmol) and anhydrous potassium carbonate (1.05 g, 7.62 mmol).

-

Solvent and Reagent Addition: Add anhydrous DMF (20 mL) followed by benzyl bromide (0.78 mL, 6.09 mmol).

-

Heating: Heat the reaction mixture to 60 °C and stir for 6-8 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water (50 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (3 x 10 mL) to remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the N-alkylation of 4-bromo-2H-indazole.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Sodium hydride is highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent quenching of the base and poor yields.

-

Regioisomer Separation: The N1 and N2 isomers may have similar polarities, making chromatographic separation challenging. Careful selection of the eluent system and potentially using a high-performance chromatography system may be necessary.

-

Alternative Bases: If NaH is not suitable, other strong bases such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) can be considered, although these may also influence the regioselectivity.[3]

-

Solvent Effects: The choice of solvent can significantly impact the N1/N2 ratio. Polar aprotic solvents like THF and DMF are common, but exploring others may be beneficial for optimizing selectivity for a specific isomer.[1][2]

Conclusion

The N-alkylation of 4-bromo-2H-indazole with benzyl bromide is a foundational reaction that provides access to valuable building blocks for drug discovery. By carefully selecting the reaction conditions, particularly the base and solvent, a high degree of regioselectivity for the desired N1 or N2 isomer can be achieved. The protocols and insights provided in this guide offer a comprehensive framework for researchers to successfully navigate the synthesis and purification of these important compounds, ultimately accelerating the drug development process.

References

- BenchChem. (2025).

- Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2022).

-

Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(42), 26343-26353. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the N-benzylation of 4-bromopyrazole: Mechanism and Experimental Protocols.

-

ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

-

MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

-

Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

-

Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

-

ResearchGate. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

-

University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. research.ucc.ie [research.ucc.ie]

Application Note: Derivatization of 2-Benzyl-4-bromo-2H-indazole for Structure-Activity Relationship (SAR) Studies

Introduction and Rationale

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1] These compounds exhibit a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The indazole system exists in two primary tautomeric forms, 1H- and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, strategic substitution at the N2 position can lock the scaffold into the 2H-isomeric form, which often presents a distinct pharmacological profile and offers unique vectors for molecular design. The 2H-indazole scaffold is a key component in several approved drugs, including the tyrosine kinase inhibitor pazopanib.[1]

This application note details a robust workflow for the synthesis and derivatization of 2-Benzyl-4-bromo-2H-indazole , a versatile building block for Structure-Activity Relationship (SAR) studies. The benzyl group at the N2 position serves as a bulky, lipophilic anchor, while the bromine atom at the C4 position provides a reactive handle for late-stage functionalization via modern cross-coupling methodologies. This strategy allows for the rapid generation of a diverse library of analogues, enabling a systematic exploration of the chemical space around the indazole core to identify key structural features that govern biological activity.[2]

We will outline the synthesis of the core scaffold, followed by detailed, field-tested protocols for its derivatization using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods are cornerstones of modern synthetic chemistry, valued for their reliability, broad substrate scope, and functional group tolerance.[3]

Synthesis of the Core Scaffold: 2-Benzyl-4-bromo-2H-indazole

The synthesis of the 2-benzyl-4-bromo-2H-indazole core is achieved through a reliable two-step, one-pot sequence involving imine formation followed by a reductive cyclization. This approach is advantageous as it utilizes commercially available starting materials and proceeds with high regioselectivity for the desired 2H-indazole isomer. The key transformation is a deoxygenative N-N bond formation, often referred to as a Cadogan-type cyclization.[4]

Reaction Scheme:

2-Bromo-6-nitrobenzaldehyde + Benzylamine → Imine Intermediate → 2-Benzyl-4-bromo-2H-indazole

The mechanism involves the initial condensation of 2-bromo-6-nitrobenzaldehyde with benzylamine to form the corresponding imine. This intermediate is then subjected to a reducing agent, such as triethyl phosphite (P(OEt)₃), which deoxygenates the nitro group to a nitroso species. This is followed by cyclization and further deoxygenation to yield the stable aromatic indazole ring system.

Protocol 2.1: Synthesis of 2-Benzyl-4-bromo-2H-indazole

-

Reagent Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-nitrobenzaldehyde (10.0 g, 43.5 mmol, 1.0 equiv.) and toluene (100 mL).

-

Imine Formation: Add benzylamine (5.1 mL, 47.8 mmol, 1.1 equiv.) to the solution. Heat the mixture to reflux (approx. 110 °C) for 2 hours. Water can be removed via a Dean-Stark trap to drive the reaction to completion, although it is often not strictly necessary.

-

Reductive Cyclization: Cool the reaction mixture to approximately 80 °C. Cautiously add triethyl phosphite (15.0 mL, 87.0 mmol, 2.0 equiv.) dropwise over 15 minutes.

-

Expert Insight: The addition of triethyl phosphite is exothermic. Maintaining control over the addition rate prevents a runaway reaction. Triethyl phosphite is an effective oxygen scavenger, facilitating the reduction of the nitro group required for cyclization.[4]

-

-

Reaction Completion: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting imine is consumed.

-

Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the toluene. The resulting crude oil will contain the product and phosphate byproducts.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).

-

Characterization: Combine the product-containing fractions and concentrate under reduced pressure to yield 2-benzyl-4-bromo-2H-indazole as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The expected yield is typically in the 60-75% range.

Derivatization via Palladium-Catalyzed Cross-Coupling

The 4-bromo position of the indazole core is an ideal handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this functionalization due to their efficiency and broad applicability.[5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the C4 position of the indazole and various aryl or heteroaryl boronic acids or esters.[6] This allows for the exploration of how different aromatic substituents impact biological activity.

Causality of Reagents: The catalytic cycle begins with an active Pd(0) species.[7] Oxidative addition of the aryl bromide into the palladium center forms a Pd(II) intermediate. The base activates the boronic acid, facilitating transmetalation, where the organic moiety is transferred to the palladium complex. The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst.[8]

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Setup: In a microwave vial or reaction tube, combine 2-benzyl-4-bromo-2H-indazole (100 mg, 0.33 mmol, 1.0 equiv.), the desired arylboronic acid (0.50 mmol, 1.5 equiv.), and potassium carbonate (K₂CO₃, 91 mg, 0.66 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 12 mg, 0.0165 mmol, 5 mol%).

-

Expert Insight: The choice of catalyst and ligand is critical. Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of boronic acids. For more challenging couplings, other catalysts like Pd(PPh₃)₄ or custom ligand systems may be required.

-

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (3 mL) and water (0.5 mL).

-

Expert Insight: Degassing the solvent (e.g., by sparging with argon or nitrogen for 15-20 minutes) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Seal the vial and heat the mixture to 100-120 °C for 1-4 hours. Microwave irradiation can often accelerate the reaction significantly (e.g., 120 °C for 20-30 minutes). Monitor for completion by LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification & Characterization: Purify the crude product via flash chromatography or preparative HPLC to obtain the desired 4-aryl-2-benzyl-2H-indazole. Confirm the structure and purity by NMR and HRMS.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling the indazole core with a wide variety of primary and secondary amines.[9][10] This allows for the introduction of functionalities that can act as hydrogen bond donors or acceptors, or modulate the basicity and solubility of the final compounds.

Causality of Reagents: Similar to the Suzuki reaction, the cycle initiates with oxidative addition of the aryl bromide to a Pd(0) complex.[11] A strong, non-nucleophilic base (like NaOtBu or K₃PO₄) is required to deprotonate the amine, allowing it to displace the bromide on the Pd(II) center. The final reductive elimination step forges the C-N bond and regenerates the active catalyst.[10] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step.[11]

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

-

Reagent Setup: In an oven-dried Schlenk tube under an argon or nitrogen atmosphere, add 2-benzyl-4-bromo-2H-indazole (100 mg, 0.33 mmol, 1.0 equiv.), the desired amine (0.40 mmol, 1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 45 mg, 0.46 mmol, 1.4 equiv.).

-

Expert Insight: NaOtBu is a very effective base but is highly moisture-sensitive. All reagents and solvents must be anhydrous, and the reaction should be performed under an inert atmosphere.

-

-

Catalyst Addition: Add the palladium pre-catalyst and ligand, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 7.5 mg, 0.008 mmol, 2.5 mol%) and a suitable ligand like Xantphos (14 mg, 0.024 mmol, 7.5 mol%).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane (3 mL) via syringe.

-

Reaction: Seal the tube and heat the mixture to 100-110 °C for 4-18 hours, with stirring. Monitor the reaction's progress by LC-MS.

-

Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL). Extract the product with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification & Characterization: Purify the crude material by flash chromatography to yield the desired 4-amino-2-benzyl-2H-indazole derivative. Confirm identity and purity via NMR and HRMS.

Application in Structure-Activity Relationship (SAR) Studies

The systematic application of the protocols described above allows for the rapid generation of a focused library of compounds. By varying the substituents at the C4 position, researchers can probe the specific interactions between the molecule and its biological target.[12]

SAR Logic:

-

Exploring Hydrophobicity: Suzuki coupling with various phenylboronic acids (e.g., -H, -CH₃, -CF₃, -OCH₃) allows for fine-tuning the lipophilicity of the C4-substituent.

-

Probing for H-Bonding: Buchwald-Hartwig amination with primary amines (e.g., methylamine, aniline) or secondary amines (e.g., morpholine, piperazine) introduces hydrogen bond donors and acceptors.

-

Modulating Solubility/PK: Introducing polar groups (e.g., morpholine) or basic nitrogens (e.g., piperazine) can significantly alter the physicochemical properties of the compounds, impacting solubility, cell permeability, and pharmacokinetic profiles.

The biological data obtained from screening this library can be compiled to build a robust SAR model.[13]

Table 1: Hypothetical SAR Data for a Kinase Target

| Compound ID | C4-Substituent (R) | Coupling Method | IC₅₀ (nM) | SAR Interpretation |

| Core | -Br | - | >10,000 | Starting material is inactive. |

| DA-01 | Phenyl | Suzuki | 850 | Introduction of an aryl group confers moderate activity. |

| DA-02 | 4-Methoxyphenyl | Suzuki | 150 | Electron-donating group suggests a favorable polar interaction. |

| DA-03 | 4-Trifluoromethylphenyl | Suzuki | 2,500 | Bulky, electron-withdrawing group is detrimental to activity. |

| DA-04 | Morpholin-4-yl | Buchwald-Hartwig | 45 | H-bond acceptor and improved polarity are highly beneficial. |

| DA-05 | Anilinyl | Buchwald-Hartwig | 95 | H-bond donor is well-tolerated and improves potency. |

| DA-06 | N-Methylpiperazin-1-yl | Buchwald-Hartwig | 20 | Basic nitrogen provides a key ionic interaction and improves properties. |

This data-driven approach, enabled by the efficient and versatile derivatization of the 2-benzyl-4-bromo-2H-indazole scaffold, accelerates the hit-to-lead optimization process in drug discovery programs.

References

-

Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. Organic Letters, 13(13), 3542–3545. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 24, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 24, 2026, from [Link]

-

Organic & Biomolecular Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions. Retrieved January 24, 2026, from [Link]

-

Lin, H. C., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science. Available at: [Link]

-

RSC Publishing. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 24, 2026, from [Link]

-

WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved January 24, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles. Retrieved January 24, 2026, from [Link]

-

Daïch, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). Intramolecular redox cyclization reaction access to cinnolines. Retrieved January 24, 2026, from [Link]

-

Semmar, F., et al. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved January 24, 2026, from [Link]

-

Li, M., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Scifiniti. (2025). Role of palladium catalyst in cross-coupling reactions. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole. Retrieved January 24, 2026, from [Link]

-

Synfacts. (n.d.). Preliminary result for synthesis of 2H-indazole 4 aa. Retrieved January 24, 2026, from [Link]

-

RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025). (PDF) Palladium Catalysts for Cross-Coupling Reaction. Retrieved January 24, 2026, from [Link]

-

Rodríguez-Villar, K., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives. Retrieved January 24, 2026, from [Link]

Sources

- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 6. researchgate.net [researchgate.net]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: The Strategic Use of 2-Benzyl-4-bromo-2H-indazole in the Synthesis of Advanced Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes serve as a comprehensive technical guide on the strategic implementation of 2-Benzyl-4-bromo-2H-indazole as a pivotal starting material in the synthesis of contemporary kinase inhibitors. This document provides not only detailed, step-by-step protocols but also delves into the underlying chemical principles and strategic considerations essential for the successful development of novel therapeutic agents.

Introduction: The Privileged Scaffold in Kinase Inhibition

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2] Its unique bicyclic structure, featuring a benzene ring fused to a pyrazole ring, provides a rigid framework that can be strategically functionalized to target the ATP-binding site of various kinases with high affinity and selectivity.[3] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the development of potent and selective kinase inhibitors remains a primary focus of modern drug discovery.

2-Benzyl-4-bromo-2H-indazole emerges as a particularly valuable building block in this endeavor. The benzyl group at the N2 position can serve to modulate solubility and engage in specific hydrophobic interactions within the kinase active site. More critically, the bromine atom at the C4 position provides a versatile handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore the chemical space and optimize biological activity.

Strategic Importance of the 4-Bromo Position

The bromine atom at the C4 position of the indazole ring is the key to the synthetic utility of 2-Benzyl-4-bromo-2H-indazole. This functionality allows for the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are renowned for their broad substrate scope, functional group tolerance, and high efficiency in forming carbon-carbon and carbon-nitrogen bonds, respectively. This enables the medicinal chemist to systematically modify the indazole scaffold, attaching a wide array of aryl, heteroaryl, or amino groups to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Key Synthetic Transformations and Protocols

The following protocols outline the fundamental synthetic transformations that leverage the reactivity of 2-Benzyl-4-bromo-2H-indazole for the construction of advanced kinase inhibitor scaffolds.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond between the C4 position of the indazole and a variety of boronic acids or esters.[4] This allows for the introduction of (hetero)aryl substituents that can occupy the solvent-exposed region of the kinase ATP-binding pocket, a common strategy in the design of potent kinase inhibitors.

Experimental Protocol: Synthesis of 2-Benzyl-4-(pyridin-4-yl)-2H-indazole

-

Materials:

-

2-Benzyl-4-bromo-2H-indazole (1.0 eq)

-

Pyridine-4-boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Benzyl-4-bromo-2H-indazole, pyridine-4-boronic acid, and potassium carbonate.

-

Add the palladium catalyst to the flask.

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-Benzyl-4-(pyridin-4-yl)-2H-indazole.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst, which is crucial for its catalytic activity.

-

Base (K₂CO₃): Activates the boronic acid for transmetalation to the palladium center.

-